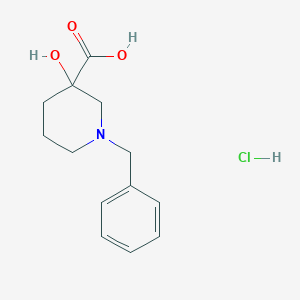

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride

説明

Historical Context and Discovery Timeline

The development of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride emerged from the broader exploration of piperidine derivatives in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The compound was first cataloged in chemical databases on December 16, 2011, as documented in the PubChem database, with subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the compound's relatively recent discovery and ongoing research interest in its applications.

The historical significance of this compound is closely tied to the development of neurokinin receptor antagonists, particularly in the synthesis of L-733,060, a potent neurokinin-1 receptor antagonist developed by Merck. L-733,060, which acts as an orally active, non-peptide, selective antagonist for the neurokinin-1 receptor with a binding affinity of 0.08 nanomolar, represents a landmark achievement in neuropharmacology. The synthetic pathways leading to such compounds necessitated the development of sophisticated intermediates, including various hydroxypiperidine carboxylic acid derivatives.

Research efforts in this area gained momentum through systematic investigations of amino acid-derived synthetic routes. L-glutamic acid emerged as a particularly versatile starting material, allowing for the synthesis of multiple neurokinin receptor antagonists through carefully controlled stereochemical transformations. These synthetic developments established the foundation for understanding how substituted piperidine structures could be systematically modified to achieve desired biological activities.

The compound's entry into commercial chemical catalogs occurred in the early 2010s, with various suppliers beginning to offer research quantities for academic and industrial applications. This commercialization timeline reflects the growing recognition of its value as a synthetic intermediate and research tool in pharmaceutical development.

Significance in Organic and Medicinal Chemistry

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride occupies a central position in medicinal chemistry due to its structural versatility and synthetic utility. The compound serves as a critical building block in the construction of complex bioactive molecules, particularly those targeting central nervous system disorders. Its significance stems from the presence of multiple functional groups that enable diverse chemical transformations while maintaining the core piperidine structure essential for biological activity.

The medicinal chemistry applications of this compound are exemplified by its role in neurokinin receptor antagonist development. These antagonists have demonstrated antidepressant and anxiolytic effects in animal studies, with additional benefits including reduction of both dopamine release and neurotoxicity produced by methamphetamine and cocaine. The anti-inflammatory and anti-hepatotoxic effects observed in animal models, along with the ability to counteract hyperalgesia following nerve injury, underscore the therapeutic potential of compounds derived from this structural framework.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₃ | |

| Molecular Weight | 271.74 g/mol | |

| CAS Registry Number | 112197-87-2 | |

| MDL Number | MFCD20441594 | |

| PubChem CID | 54595370 | |

| Physical State | Powder |

From a synthetic chemistry perspective, the compound's significance lies in its ability to undergo various chemical transformations. The hydroxyl group present in the structure can be oxidized to form ketones or carboxylic acids, while reduction reactions can yield alcohols or amines. The benzyl group provides opportunities for substitution reactions through nucleophilic or electrophilic mechanisms, enabling the introduction of diverse functional groups to modify biological activity profiles.

The compound's relationship to natural amino acid precursors represents another dimension of its significance in organic chemistry. Synthetic routes utilizing L-glutamic acid, L-phenylglycine, L-pyroglutamic acid, and L-proline have been developed to access this and related structures. These amino acid-based approaches provide enantioselective access to the desired stereochemistry, which is crucial for biological activity in many pharmaceutical applications.

Industrial applications of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride extend beyond pharmaceutical synthesis to include roles in the production of specialty chemicals and materials. The compound's structural features make it suitable for incorporation into polymer backbones or as a precursor for advanced materials with specific properties. Its utility in asymmetric synthesis methodologies has been demonstrated through various catalytic transformations, where the chiral centers present in the molecule can be leveraged to control stereochemistry in subsequent reactions.

The ongoing research interest in this compound is reflected in recent patent filings and scientific publications that continue to explore new synthetic methodologies and applications. These developments include investigations of novel catalytic systems for asymmetric hydrogenation processes that can efficiently prepare the compound with high enantiomeric purity. Such methodological advances are essential for scaling up production and reducing costs associated with pharmaceutical manufacturing.

特性

IUPAC Name |

1-benzyl-3-hydroxypiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6,17H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYAVWYHHFMODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-87-2 | |

| Record name | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Detailed Preparation Methods

General Synthetic Approach

- Starting Materials: Piperidine derivatives, benzyl halides (commonly benzyl chloride or benzyl bromide), and halogenated esters such as ethyl bromoacetate or ethyl chloroacetate.

- Key Reactions: Nucleophilic substitution to introduce the benzyl group, esterification, cyclization to form the piperidine ring, and selective hydroxylation at the 3-position.

- Reaction Conditions: Use of organic solvents (e.g., acetonitrile, dichloromethane, toluene), bases (triethylamine, sodium carbonate), and quaternary ammonium salts as phase transfer catalysts to enhance yields.

Stepwise Synthetic Route (Based on Patent CN105622444A and Literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-benzylglycine ethyl ester | Benzylamine + 2-halogenated ethyl acetate + alkali + quaternary ammonium salt in organic solvent (e.g., acetonitrile) | Formation of N-benzylglycine ethyl ester intermediate |

| 2 | Alkylation with 4-halogenated ethyl butyrate | Intermediate dissolved in organic solvent (chloroform, toluene) + 4-halo ethyl n-butyrate + alkali (Na2CO3, K2CO3) | Formation of a key intermediate with extended carbon chain |

| 3 | Cyclization and pH adjustment | Reaction with stronger alkali (e.g., sodium tert-butoxide), pH adjusted to 6-8, extraction with ethyl acetate | Formation of intermediate II with piperidine ring closure |

| 4 | Acidification and crystallization | Reaction with acid (HCl), rotary evaporation, crystallization with suitable solvent | Isolation of 1-benzyl-3-piperidone hydrochloride, a precursor to hydroxypiperidine derivative |

This route is noted for its short synthesis steps, high purity of intermediates, high product yield, and low cost due to the avoidance of expensive catalysts and harsh conditions.

Conversion to 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid Hydrochloride

Following the preparation of 1-benzyl-3-piperidone hydrochloride, the hydroxyl group at the 3-position is introduced typically via reduction or hydroxylation reactions:

- Reduction of Carbonyl to Hydroxyl: Using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature to convert the ketone group in 1-benzyl-3-piperidone hydrochloride to the corresponding 3-hydroxypiperidine derivative.

- Hydrolysis and Salt Formation: Subsequent hydrolysis of ester groups (if present) to carboxylic acid and treatment with hydrochloric acid to form the hydrochloride salt.

The reaction conditions are optimized to maintain stereochemical integrity and high yield of the hydroxylated product.

Industrial Production Considerations

- Scale-Up: Industrial synthesis employs continuous flow reactors and automated systems to improve reaction control, reproducibility, and scalability.

- Purity and Yield: Optimization of reaction parameters such as temperature, solvent choice, and reagent molar ratios ensures high purity and yield.

- Cost Efficiency: Use of inexpensive reagents and avoidance of precious metal catalysts reduces production costs significantly.

Comparative Analysis of Preparation Routes

| Preparation Route | Starting Material | Key Reagents | Advantages | Disadvantages | Yield/Cost Considerations |

|---|---|---|---|---|---|

| Gamma-butyrolactone route (Chinese Journal of Pharmaceuticals, 2004) | Gamma-butyrolactone | Benzylamine, bromoacetate, acid hydrolysis | Established method | Long route, low total yield (~18.3%) | Low yield, longer process |

| 3-Pyridone hydrogenation route (Synlett, 2006) | 3-Pyridone | Platinum dioxide catalyst, benzylation, oxidation | Direct hydrogenation | Expensive catalyst, costly starting material | High cost due to catalyst |

| 3-Pyridone with sodium borohydride (CN102351783) | 3-Pyridone | Sodium borohydride reduction, Swern oxidation | Avoids noble metal catalysts | Harsh oxidation conditions, costly reagents | Moderate cost, complex steps |

| N-Benzylglycine ethyl ester route (CN105622444A) | Benzylamine, halogenated ethyl esters | Alkali, quaternary ammonium salt | Short synthesis, low cost, high purity | Requires precise pH control | High yield, cost-effective |

This comparative overview highlights the preferred modern method utilizing N-benzylglycine ethyl ester intermediates for its efficiency and economic advantages.

Summary Table of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Molar Ratios | Notes |

|---|---|---|---|---|---|

| N-Benzylglycine ethyl ester formation | Benzylamine, 2-halogenated ethyl acetate, alkali, quaternary ammonium salt | Acetonitrile, dichloromethane, toluene | Ambient to reflux | 1:1–3:1–3:0.1–0.5 | Phase transfer catalysis enhances yield |

| Alkylation with 4-halogenated ethyl butyrate | Intermediate IV, 4-halo ethyl n-butyrate, alkali | Chloroform, toluene | Ambient to reflux | 1:1–2:1–3 | Careful control of base strength required |

| Cyclization and pH adjustment | Intermediate III, strong alkali (NaOtBu, KOtBu) | Ethyl acetate extraction | Ambient | 1:1–3 | pH 6–8 critical for purity |

| Acidification and crystallization | Intermediate II, HCl | Suitable crystallization solvent | Ambient | Stoichiometric | Final product isolation |

Research Findings and Notes

- The synthetic routes involving benzylamine and halogenated esters provide a flexible platform for structural modifications.

- Use of quaternary ammonium salts as phase transfer catalysts significantly improves reaction rates and yields.

- Avoidance of noble metal catalysts and harsh oxidation conditions reduces environmental impact and production costs.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

- Optimization of reaction pH and solvent choice is critical for obtaining high purity and yield.

化学反応の分析

Types of Reactions

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Benzyl halides, alkyl halides.

Major Products Formed

The major products formed from these reactions include benzyl-substituted piperidines, hydroxylated derivatives, and various substituted piperidine carboxylic acids .

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.75 g/mol

CAS Number: 112197-87-2

IUPAC Name: 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride

The compound features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylic acid moiety. This unique structure enables it to interact with various biological targets and serves as a building block for more complex molecules.

Pharmaceutical Development

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to modulate neurotransmitter systems, making it valuable in developing treatments for conditions such as depression and anxiety .

Organic Synthesis

This compound acts as a crucial building block in organic synthesis, facilitating the creation of complex organic molecules. It is widely used in the synthesis of heterocyclic compounds and other pharmaceuticals, enhancing the efficiency of drug development processes .

Neuroscience Research

Research has shown that BH-PCC can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This modulation is essential for exploring therapeutic applications in neurodegenerative diseases and psychiatric disorders .

Analytical Chemistry

In analytical chemistry, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride serves as a standard for quality control in pharmaceutical manufacturing. Its consistent properties make it suitable for use in various analytical methods .

Drug Formulation

The compound's properties allow it to be integrated into new drug delivery systems, enhancing the effectiveness and stability of active pharmaceutical ingredients. This application is crucial for developing innovative therapeutic solutions .

Case Studies

作用機序

The mechanism of action of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring size, or functional groups. Key differences in molecular properties and applications are highlighted.

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Functional Groups: The hydroxyl group in the main compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-Benzylpiperidine-3-carboxylic acid HCl . This enhances solubility but may reduce membrane permeability. The ester and ketone groups in Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl () confer lipophilicity, making it suitable for synthetic intermediates rather than direct bioactivity .

Aromatic Substitutions :

- The benzothiazole group in 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid HCl introduces sulfur-mediated interactions (e.g., π-stacking, hydrogen bonding), which could enhance potency in enzyme inhibition .

生物活性

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride (BH-PCC) is a synthetic organic compound characterized by its versatile structure, which includes a piperidine ring, a hydroxyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is , with a molecular weight of approximately 245.28 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

The biological activity of BH-PCC is primarily attributed to its structural resemblance to neurotransmitters, which enables it to interact with several receptors in the central nervous system. Its mechanism of action includes:

- Neurotransmitter Modulation : BH-PCC has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This modulation can potentially lead to therapeutic applications in neurodegenerative diseases and psychiatric disorders .

- Cancer Therapeutics : Recent studies indicate that piperidine derivatives, including BH-PCC, may exhibit anticancer properties. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including those associated with lung and breast cancers . The ability to induce apoptosis in cancer cells positions BH-PCC as a candidate for further investigation in oncology.

1. Anticancer Activity

Research has highlighted the anticancer potential of BH-PCC through various mechanisms:

- Cytotoxicity : In vitro studies have shown that BH-PCC can induce apoptosis in FaDu hypopharyngeal tumor cells, exhibiting cytotoxicity comparable to established chemotherapeutics like bleomycin .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups within the piperidine framework enhances the compound's binding affinity to cancer-related targets, leading to improved therapeutic efficacy .

2. Neuropharmacological Effects

The interaction of BH-PCC with neurotransmitter receptors suggests potential applications in treating neurological disorders:

- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic signaling, offering a therapeutic avenue for cognitive enhancement .

- Muscarinic Receptor Interaction : Studies indicate that BH-PCC may activate M3 muscarinic acetylcholine receptors, which are involved in cell proliferation and resistance to apoptosis in colorectal cancer models .

Synthesis and Derivatives

The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride can be achieved through various methods that modify the piperidine structure to enhance biological activity. Notable synthetic approaches include:

- Three-component reactions that yield derivatives with improved anticancer properties.

- Functional group modifications that alter receptor binding profiles and enhance pharmacokinetic properties .

Comparative Analysis

The following table summarizes the structural similarities between BH-PCC and other related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl 3-hydroxypiperidine-1-carboxylate | 100858-34-2 | 1.00 |

| Benzyl 4-hydroxyazepane-1-carboxylate | 648418-25-1 | 0.92 |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | 0.92 |

This table illustrates the close structural relationship between BH-PCC and its derivatives, highlighting the potential for developing new pharmacological agents based on this scaffold.

Case Studies

Several case studies have documented the biological activity of compounds similar to BH-PCC:

- Anticancer Efficacy : A study reported that a derivative of piperidine exhibited significantly higher cytotoxicity against breast cancer cells compared to standard treatments, suggesting that modifications on the piperidine ring can lead to enhanced therapeutic profiles .

- Neuroprotective Effects : Another investigation found that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential role in neuroprotection and as therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications for acute toxicity (oral, skin, eye) and respiratory irritation . Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation of dust or aerosols. Store at 2–8°C in a dry, sealed container to prevent degradation . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Employ HPLC (≥97% purity threshold as per industry standards) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Mass spectrometry (MS) can verify molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability (e.g., decomposition near 170°C) . Monitor for hygroscopicity during storage, as hydrochloride salts often absorb moisture, affecting reactivity .

Q. What synthetic routes are feasible for preparing 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Common methods include:

- Benzylation : Reacting 3-hydroxypiperidine-3-carboxylic acid with benzyl chloride under basic conditions.

- Ester Hydrolysis : Converting a precursor (e.g., ethyl ester analog) to the carboxylic acid via acidic or alkaline hydrolysis .

- Salt Formation : Neutralizing the free base with HCl to yield the hydrochloride salt . Optimize reaction pH and temperature to minimize by-products like N-oxides or ring-opening derivatives .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data for piperidine derivatives be resolved?

- Methodological Answer : Use computational tools (e.g., density functional theory, DFT) to model expected NMR or IR spectra and compare with empirical data. Cross-validate with X-ray crystallography for stereochemical confirmation . For discrepancies in mass spectra, investigate potential fragmentation pathways using tandem MS (MS/MS) . Document solvent effects, as polar solvents may shift proton signals in NMR .

Q. What strategies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor weight loss at elevated temperatures (e.g., 25–200°C) .

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) and analyze degradation via HPLC. Acidic conditions may hydrolyze the benzyl group, while alkaline media could deprotonate the piperidine ring .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Q. How does the piperidine ring’s steric and electronic environment influence reactivity in nucleophilic reactions?

- Methodological Answer : The 3-hydroxy and 3-carboxylic acid groups create steric hindrance, reducing accessibility to the piperidine nitrogen. Electronic effects from the benzyl group (electron-donating) and hydrochloride salt (electron-withdrawing) modulate nucleophilicity. Use kinetic studies (e.g., reaction rates with alkyl halides) and Hammett plots to quantify substituent effects . Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. What experimental approaches evaluate the compound’s potential as a bioactive scaffold (e.g., enzyme inhibition)?

- Methodological Answer : Screen against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. Determine IC₅₀ values via dose-response curves . For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR). Cross-validate with in silico docking simulations to identify binding motifs .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data in different solvent systems?

- Methodological Answer : Systematically test solubility in polar (water, DMSO), semi-polar (ethanol), and non-polar (hexane) solvents. Use saturation shake-flask methods with HPLC quantification. Note temperature dependence (e.g., higher solubility in warm DMSO) and ionic strength effects . Conflicting reports may arise from impurities or polymorphic forms; characterize batches via powder X-ray diffraction (PXRD) .

Q. What steps mitigate inconsistencies in biological activity across studies?

- Methodological Answer : Standardize assay conditions (e.g., pH, incubation time) and compound purity (≥95% by HPLC). Use positive controls (e.g., known inhibitors) to calibrate activity. For cell-based assays, account for membrane permeability differences by measuring intracellular concentrations via LC-MS . Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。